Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-
Description
Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- (molecular formula: C₁₀H₁₃N₃O₃S; molecular weight: 267.3 g/mol), is a benzoic acid derivative featuring two key substituents:
- A 2-hydroxy group at position 2, enhancing acidity and hydrogen-bonding capacity.
- A 5-[[(ethylamino)thioxomethyl]amino group at position 5, incorporating a thioamide moiety linked to an ethylamine.
Its synthesis likely involves coupling reactions between benzoic acid precursors and thioamide-containing reagents .
Properties
CAS No. |
62773-59-5 |
|---|---|
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
5-(ethylcarbamothioylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-2-11-10(16)12-6-3-4-8(13)7(5-6)9(14)15/h3-5,13H,2H2,1H3,(H,14,15)(H2,11,12,16) |
InChI Key |
BKKWZBWVNCWZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction with Ethyl Isothiocyanate
The intermediate 5-amino-2-hydroxybenzoic acid reacts with ethyl isothiocyanate in anhydrous ethanol under reflux (78–82°C) for 6–8 hours. This nucleophilic addition proceeds via a mechanism involving attack of the amine on the electrophilic thiocyanate carbon, yielding the thiourea derivative. Yields range from 75–85%, contingent on solvent purity and stoichiometric equivalence.
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 78–82°C (reflux) |
| Molar Ratio (Amine:Isothiocyanate) | 1:1.1 |
| Reaction Time | 6–8 hours |
Carbon Disulfide (CS₂) and Ethylamine
Alternative approaches utilize CS₂ and ethylamine in alkaline media (e.g., NaOH). The amine reacts with CS₂ to form a dithiocarbamate intermediate, which subsequently reacts with ethylamine to yield the thiourea. While cost-effective, this method requires stringent control of pH (9–10) and temperature (0–5°C) to minimize polysulfide byproducts.
Optimization of Reaction Parameters
Catalytic Systems
The Kolbe-Schmitt step benefits from solid alkali catalysts (e.g., Na₂CO₃), which prevent equipment corrosion and simplify purification. Catalytic carriers like NaCl improve thermal conductivity, enabling uniform heating and reducing localized decomposition.
Pressure and Temperature
High-pressure conditions (1.5–2.5 MPa) and temperatures of 190–200°C are critical for maximizing carboxylation efficiency. Lower pressures (<1.0 MPa) result in incomplete conversion, while excessive temperatures (>220°C) promote decarboxylation.
Reductive Workup
Post-carboxylation treatment with Na₂S₂O₄ eliminates quinone-like impurities, which arise from oxidation of the aminophenol precursor. Acidification to pH 1.0–6.0 (using HCl) precipitates the product, achieving >99% purity after recrystallization.
Purification and Characterization
Final purification involves recrystallization from hot water or ethanol, removing residual salts and unreacted starting materials. Analytical data for the target compound include:
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Kolbe-Schmitt + Isothiocyanate | 85 | 99.6 | Moderate | High |
| CS₂ + Ethylamine | 70 | 98.2 | Low | Moderate |
The Kolbe-Schmitt route is superior in yield and purity, albeit with higher initial infrastructure costs. The CS₂ method, while economical, demands rigorous byproduct management.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzoic acid, particularly those containing thiazole and thiazolidine moieties, exhibit significant anticancer properties. For instance, compounds structurally related to benzoic acid have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects. In a study by Lihumis et al., benzothiazole derivatives were shown to enhance the cytotoxicity of established chemotherapeutics like doxorubicin against HepG-2 and MCF-7 cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial properties against pathogens such as Klebsiella pneumoniae. The structural modifications involving the benzoic acid framework enhance their efficacy as antibacterial agents .
Anti-inflammatory Effects
Additionally, recent studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. Certain compounds derived from benzoic acid have shown promise in reducing inflammation in preclinical models, suggesting a pathway for developing new anti-inflammatory medications .
Agricultural Applications
Fungicides and Herbicides
Benzoic acid derivatives are utilized in agriculture as fungicides and herbicides. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural chemicals that can protect crops from various diseases. Research has indicated that certain benzothiazole derivatives exhibit fungicidal activity, making them suitable for use in crop protection products .
Plant Growth Regulators
Furthermore, some studies suggest that benzoic acid derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where minimizing chemical inputs is crucial .
Materials Science Applications
Synthesis of Functional Materials
In materials science, the unique properties of benzoic acid derivatives allow for their use in synthesizing functional materials. For example, they can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. The incorporation of thiazole groups into polymer chains has been explored for producing materials with improved performance characteristics .
Fluorescent Sensors
Benzothiazole derivatives are being investigated for their potential use in developing fluorescent sensors. Their ability to undergo specific interactions with target analytes can be harnessed for detecting various substances in environmental monitoring and biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural similarities and differences with key analogues:
Key Observations:
Amino/Thioamide Substituents: The target compound’s thioxomethyl group distinguishes it from analogues with sulfonamides (e.g., ) or carbamates (e.g., ). Thioamides are less common in drug design but offer unique reactivity, such as resistance to enzymatic hydrolysis compared to amides . Lavendustin C () features a dihydroxybenzylamino group, which enhances tyrosine kinase inhibition via aromatic stacking interactions, contrasting with the target’s aliphatic ethylamino-thioxomethyl chain .
Hydroxy vs. Methoxy Groups :
- The 2-hydroxy group in the target compound increases acidity (pKa ~2.5–3.1) compared to methoxy-substituted analogues (e.g., ), which are more lipophilic and less acidic. This impacts solubility and membrane permeability .
Ester Derivatives: The tert-butyl ester in demonstrates how esterification masks the carboxylic acid, improving bioavailability.
Physicochemical and Pharmacological Comparisons
Solubility and Acidity:
Biological Activity
Benzoic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- is a notable member of this class, exhibiting various pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
The chemical structure of Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- can be represented as follows:
- Molecular Formula : C11H14N2O3S
- Molecular Weight : 258.31 g/mol
This compound features a benzoic acid core with a hydroxyl group and an ethylamino-thioxomethyl substituent, which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound possesses several biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Antioxidant Potential : Demonstrates the ability to scavenge free radicals.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing inflammation in various models.
Antimicrobial Activity
A study published in 2013 highlights the synthesis of similar thioxomethyl derivatives and their antimicrobial efficacy. The synthesized compounds showed potent activity against various bacterial strains, indicating that the thioxomethyl group is vital for enhancing antimicrobial properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(benzyl carbamothioyl)-2-hydroxybenzamide | E. coli | 12.5 µg/mL |
| Benzoic acid derivative (similar structure) | S. aureus | 6.25 µg/mL |
| Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- | Pseudomonas aeruginosa | 10 µg/mL |
Antioxidant Potential
The antioxidant activity of Benzoic acid derivatives has been attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. This property is essential in preventing oxidative stress-related damage in biological systems. A comparative study showed that derivatives with hydroxyl groups exhibited enhanced radical scavenging ability .
Anti-inflammatory Effects
Research indicates that compounds similar to Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism involves the downregulation of NF-kB pathways and subsequent reduction in cytokine release .
Case Studies
-
Case Study on Antibacterial Efficacy :
In a controlled laboratory setting, a series of benzoic acid derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that the thioxomethyl substitution significantly increased the antibacterial potency compared to unsubstituted analogs. -
Case Study on Anti-inflammatory Action :
In vivo studies using animal models demonstrated that treatment with Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- resulted in a marked decrease in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the key structural features of benzoic acid derivatives like 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxybenzoic acid, and how do they influence reactivity or biological activity?
- Methodological Insight : The compound’s functional groups—hydroxy (-OH), thioxomethyl (C=S), and ethylamino (NH-C₂H₅)—dictate its solubility, acidity, and potential interactions with biological targets. For example, the hydroxy group at position 2 enhances hydrogen-bonding capacity, which can influence binding to enzymes or receptors. The thioxomethyl moiety may act as a chelating agent or participate in redox reactions. To assess these properties, computational tools like DFT (Density Functional Theory) can predict electron distribution, while experimental techniques such as UV-Vis spectroscopy and potentiometric titration can quantify acidity constants (pKa) .
Q. How can researchers synthesize and characterize this compound in a laboratory setting?
- Methodological Insight : A plausible synthesis route involves coupling 2-hydroxy-5-aminobenzoic acid with ethyl isothiocyanate under basic conditions to form the thiourea linkage. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like disubstituted amines. Characterization should include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
- LC-MS (Liquid Chromatography-Mass Spectrometry) to verify purity and molecular weight .
- X-ray crystallography (if crystalline) to resolve spatial conformation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Insight : Discrepancies in bioactivity may arise from variations in assay conditions (e.g., pH, solvent systems) or impurities. To address this:
- Reproducibility checks : Replicate studies under standardized conditions (e.g., ISO/IEC 17025 guidelines).
- Purity validation : Use high-resolution LC-MS or HPLC-DAD (Diode Array Detection) to confirm compound integrity .
- Mechanistic studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities to target proteins .
Q. How can researchers optimize the compound’s stability for in vivo studies?
- Methodological Insight : Thiourea derivatives are prone to hydrolysis under acidic or enzymatic conditions. Strategies include:
- Formulation design : Encapsulation in liposomes or cyclodextrins to enhance stability in physiological environments.
- pH-dependent degradation studies : Use simulated gastric/intestinal fluids to identify degradation pathways .
- Stability-indicating assays : Develop UPLC-PDA methods to track degradation products over time .
Q. What advanced analytical techniques are suitable for studying its metabolic fate in biological systems?
- Methodological Insight :
- High-resolution mass spectrometry (HR-MS) coupled with untargeted metabolomics can identify phase I/II metabolites in liver microsomes or plasma.
- Isotopic labeling (e.g., ¹⁴C or deuterium) enables tracking of metabolic pathways.
- NMR-based flux analysis quantifies metabolic intermediates in real-time .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting pKa values reported for structurally similar benzoic acid derivatives?
- Methodological Insight : pKa variations may stem from solvent effects (e.g., water vs. DMSO) or intramolecular hydrogen bonding. To resolve:
- Potentiometric titration in multiple solvents (water, methanol) to compare ionization trends.
- Computational modeling (e.g., COSMO-RS) to predict solvent-specific acid dissociation constants .
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Insight :
- Non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Bootstrap resampling to estimate confidence intervals for small-sample datasets.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
Safety and Handling in Research Settings
Q. What precautions are necessary when handling thiourea-containing derivatives like this compound?
- Methodological Insight : Thioureas may release toxic H₂S under acidic conditions. Mitigation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
